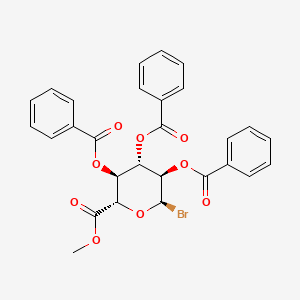

Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl typically involves the bromination of glucuronic acid derivatives. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) . The reaction conditions often require a controlled environment with specific temperatures and solvents like chloroform or dichloromethane .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories under stringent conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding acids and alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester bonds.

Major Products

The major products formed from these reactions include various substituted glucuronic acid derivatives and their corresponding alcohols .

Applications De Recherche Scientifique

Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl is utilized in several scientific research applications:

Proteomics: It is used as a reagent in the study of protein-carbohydrate interactions.

Carbohydrate Chemistry: The compound serves as a building block for the synthesis of more complex carbohydrates.

Drug Development: It is involved in the synthesis of glucuronide derivatives, which are important in drug metabolism studies.

Mécanisme D'action

The mechanism of action of Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl involves its interaction with specific molecular targets, primarily through its bromine and ester functional groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, thereby altering their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetobromo-α-D-glucuronic acid methyl ester: This compound is similar in structure but contains acetyl groups instead of benzoyl groups.

Methyl acetobromo-α-D-glucuronate: Another similar compound used in similar research applications.

Uniqueness

Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl is unique due to its specific benzoyl protecting groups, which provide distinct chemical properties and reactivity compared to its acetylated counterparts .

Activité Biologique

Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester (CAS 103674-69-7) is a synthetic derivative of glucuronic acid widely utilized in carbohydrate chemistry and glycoscience research. Its unique structure, featuring a bromine atom and multiple benzoyl groups, enhances its reactivity and makes it a valuable tool for studying glucuronidation processes and enzyme interactions within the UDP-glucuronosyltransferase (UGT) family.

Chemical Structure

The molecular formula of Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester is C28H23BrO9. The presence of the bromine atom introduces a reactive site that facilitates further derivatization and coupling reactions essential for synthesizing complex carbohydrate structures .

1. Glycosylation Studies

Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester serves as a precursor in glycosylation reactions. It is particularly useful in synthesizing glycosides through reactions with various acceptors. Research indicates that the compound can be effectively converted into glycosyl bromides, which can then participate in glycosylation reactions under specific conditions .

2. Enzyme Interaction

The compound mimics the glucuronic acid component of glucuronides, aiding in the exploration of enzyme-substrate interactions within UGT enzymes. These enzymes play a critical role in the metabolism of xenobiotics and endogenous substances. Studies have shown that Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester can help elucidate the specificity and mechanism of UGT enzymes, thereby advancing our understanding of metabolic pathways .

3. Anticancer Applications

Recent studies have explored the potential application of glucuronide derivatives in anticancer therapies. For instance, derivatives synthesized from Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid have been investigated as prodrugs for delivering cytotoxic agents selectively to cancer cells. These compounds demonstrate non-cytotoxic properties while enhancing the solubility and bioavailability of therapeutic agents .

Case Study 1: Glycosylation Efficiency

In a study examining the efficiency of glycosylation reactions using Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester as a donor, researchers reported yields ranging from 60% to 80% under optimized conditions. The presence of bromine was found to significantly enhance the reactivity compared to non-brominated analogs .

Case Study 2: UGT Enzyme Specificity

A detailed investigation into UGT enzyme specificity using this compound revealed that different UGT isoforms exhibited varying affinities for substrates derived from Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester. This variability underscores the importance of this compound in studying enzyme kinetics and substrate selectivity within drug metabolism pathways .

Summary Table: Biological Activities

Propriétés

Formule moléculaire |

C28H23BrO9 |

|---|---|

Poids moléculaire |

583.4 g/mol |

Nom IUPAC |

methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate |

InChI |

InChI=1S/C28H23BrO9/c1-34-28(33)23-21(37-26(31)18-13-7-3-8-14-18)20(36-25(30)17-11-5-2-6-12-17)22(24(29)35-23)38-27(32)19-15-9-4-10-16-19/h2-16,20-24H,1H3/t20-,21-,22+,23-,24-/m0/s1 |

Clé InChI |

KXTNIKNREDJJSO-LKTXNROYSA-N |

SMILES isomérique |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

SMILES canonique |

COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.